molecular formula C13H8IN3O B5739696 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5739696
M. Wt: 349.13 g/mol
InChI Key: OCODAUVOYRNLLE-UHFFFAOYSA-N
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Description

4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and substituted with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide. The reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Introduction of the iodophenyl group: The iodophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: The iodophenyl group can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the iodophenyl moiety.

Mechanism of Action

The mechanism of action of 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodophenyl group and the combination of the oxadiazole and pyridine rings contribute to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-(2-iodophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCODAUVOYRNLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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